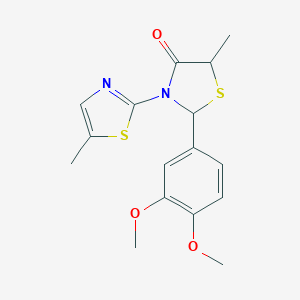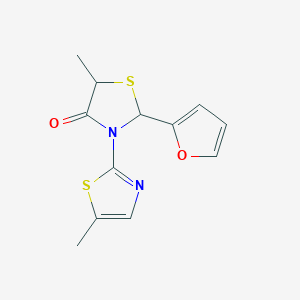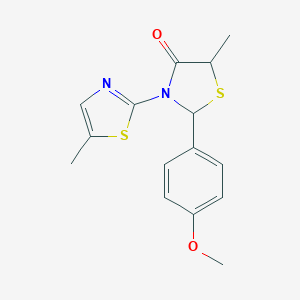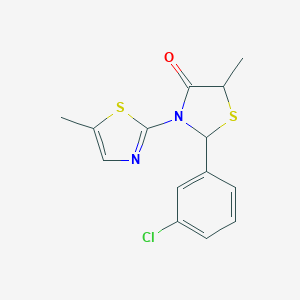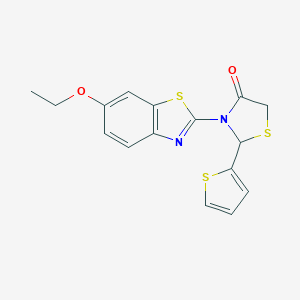![molecular formula C19H11ClFN3O2 B277759 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide](/img/structure/B277759.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide specifically inhibits the activity of the histone demethylase JMJD3 by binding to its active site. JMJD3 is involved in the removal of methyl groups from histones, which can regulate gene expression. Inhibition of JMJD3 by N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide leads to the accumulation of methylated histones, which can alter gene expression patterns. This can lead to changes in cellular differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of the immune response. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has been shown to have anti-inflammatory effects by regulating the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has also been shown to have low toxicity in vitro and in vivo. However, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has some limitations, including its limited solubility in water and its potential off-target effects on other histone demethylases.
Direcciones Futuras
There are several future directions for the use of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide in scientific research. One direction is the investigation of the role of JMJD3 in the development of specific diseases, such as cancer and autoimmune disorders. Another direction is the development of more potent and specific inhibitors of JMJD3. Additionally, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide could be used in combination with other therapies to enhance their efficacy. Finally, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide could be used as a tool to investigate the role of histone demethylases in cellular differentiation and development.
Métodos De Síntesis
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide involves several steps, including the reaction of 2-chloro-5-nitropyridine with 2-aminophenol, followed by the reaction with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-fluorobenzoic acid to form the final product, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide. The synthesis method has been optimized to produce high yields of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide with high purity.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has been extensively used in scientific research to investigate the role of histone demethylases in various diseases. Histone demethylases are enzymes that remove methyl groups from histones, which can regulate gene expression. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide specifically inhibits the activity of the histone demethylase JMJD3, which has been implicated in the development of cancer, inflammation, and autoimmune disorders. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has also been used to study the role of JMJD3 in the differentiation of immune cells and the regulation of the immune response.
Propiedades
Nombre del producto |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide |
|---|---|
Fórmula molecular |
C19H11ClFN3O2 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H11ClFN3O2/c20-14-7-6-12(19-24-17-16(26-19)5-2-8-22-17)10-15(14)23-18(25)11-3-1-4-13(21)9-11/h1-10H,(H,23,25) |
Clave InChI |
GYLHRPCICRBADU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)


